Imarikiren hydrochloride

Overview

Description

It has shown excellent pharmacokinetic profiles in humans and has been effective in the treatment of hypertension, kidney diseases, and heart failure in preclinical studies . Imarikiren hydrochloride is particularly notable for its potential in treating diabetic nephropathy and reducing albuminuria in patients with type 2 diabetes .

Preparation Methods

The synthetic routes and reaction conditions for imarikiren hydrochloride are not extensively detailed in the available literature. it is known that the compound is available as an injection, which is unusual for such a drug . The industrial production methods likely involve standard pharmaceutical synthesis techniques, including the preparation of the hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Imarikiren hydrochloride primarily functions as a direct renin inhibitor, targeting the renin-angiotensin-aldosterone system (RAAS). The types of reactions it undergoes include:

Oxidation and Reduction: These reactions are common in the metabolic pathways of many pharmaceutical compounds.

Substitution Reactions: These may occur during the synthesis of the compound or its metabolic breakdown.

Hydrolysis: This reaction could be involved in the metabolic degradation of the compound.

Common reagents and conditions used in these reactions would include standard laboratory chemicals and conditions suitable for pharmaceutical synthesis and metabolic studies. The major products formed from these reactions would be the metabolites of this compound, which are studied to understand its pharmacokinetics and pharmacodynamics .

Scientific Research Applications

Imarikiren hydrochloride has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical properties and interactions with other compounds.

Biology: Research focuses on its effects on biological systems, particularly the RAAS pathway.

Medicine: It is being developed as a treatment for hypertension, kidney diseases, heart failure, and diabetic nephropathy

Industry: The compound’s potential for large-scale production and use in pharmaceuticals makes it a subject of industrial research.

Mechanism of Action

Imarikiren hydrochloride exerts its effects by directly inhibiting renin, the rate-limiting enzyme of the RAAS pathway . This inhibition leads to a decrease in the production of angiotensin I and subsequently angiotensin II, which are key regulators of blood pressure and fluid balance. By reducing the levels of these molecules, this compound helps to lower blood pressure and protect organs such as the heart and kidneys .

Comparison with Similar Compounds

Imarikiren hydrochloride is compared with other direct renin inhibitors and RAAS inhibitors, such as aliskiren and angiotensin-converting enzyme (ACE) inhibitors . Similar compounds include:

Aliskiren: Another direct renin inhibitor used for hypertension.

ACE Inhibitors: Such as enalapril and lisinopril, which inhibit the conversion of angiotensin I to angiotensin II.

Angiotensin Receptor Blockers (ARBs): Such as losartan and valsartan, which block the effects of angiotensin II.

This compound is unique due to its long-acting nature and excellent pharmacokinetic profile, making it a promising candidate for treating various cardiovascular and renal diseases .

Properties

IUPAC Name |

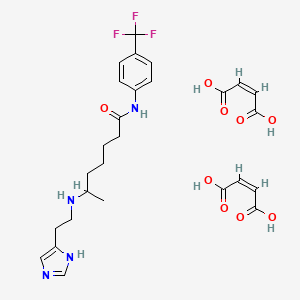

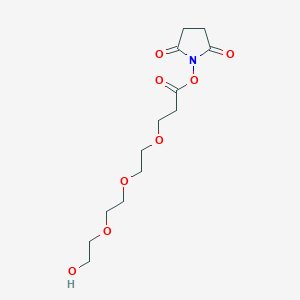

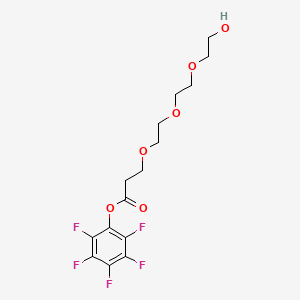

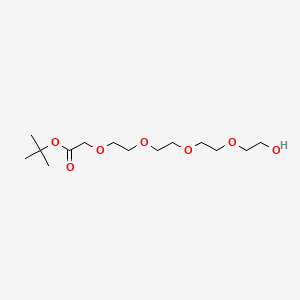

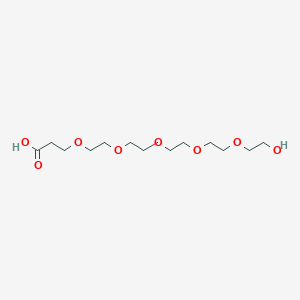

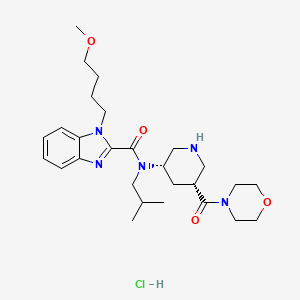

1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O4.ClH/c1-20(2)19-32(22-16-21(17-28-18-22)26(33)30-11-14-36-15-12-30)27(34)25-29-23-8-4-5-9-24(23)31(25)10-6-7-13-35-3;/h4-5,8-9,20-22,28H,6-7,10-19H2,1-3H3;1H/t21-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXOYQIZZIWCHH-NSLUPJTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CC(CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN([C@H]1C[C@H](CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202269-24-6 | |

| Record name | TAK-272 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202269246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMARIKIREN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NE31CW68S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.